1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine
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Overview
Description
1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine is a complex organic compound that features a piperidine ring substituted with an imidazole moiety and a methanesulfonyl group
Mechanism of Action
Target of action
Imidazole-containing compounds are known to interact with a wide range of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Imidazole-containing compounds can affect various biochemical pathways. For example, they can inhibit the synthesis of certain proteins or nucleic acids, or they can activate certain enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can also vary greatly. They are generally highly soluble in water and other polar solvents, which can affect their bioavailability .
Result of action
The molecular and cellular effects of imidazole-containing compounds can include changes in cell signaling, gene expression, and metabolic processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the imidazole ring or the piperidine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and the piperidine nitrogen
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .
Scientific Research Applications
1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar imidazole structure.
Omeprazole: An antiulcer drug featuring an imidazole moiety.
Metronidazole: A bactericidal agent with an imidazole ring
Uniqueness
1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and piperidine rings, along with the methanesulfonyl group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-30(28,29)26-14-9-20(10-15-26)22(27)24-12-7-18(8-13-24)17-25-16-11-23-21(25)19-5-3-2-4-6-19/h2-6,11,16,18,20H,7-10,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLQIVADJWXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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